Cas no 856166-20-6 (4-bromo-2-methylbenzene-1-carboximidamide)
4-bromo-2-methylbenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- Benzenecarboximidamide,4-bromo-2-methyl-
- 4-BROMO-2-METHYL-BENZAMIDINE
- 4-bromo-2-methylbenzenecarboximidamide
- 2-Methyl-4-bromobenzamidine
- 4-Bromo-2-methylbenzimidamide
- Benzenecarboximidamide,4-bromo-2-methyl
- 4-bromo-2-methylbenzene-1-carboximidamide
- Benzenecarboximidamide, 4-bromo-2-methyl-
- SCHEMBL3951347
- 856166-20-6
- SB39066
- DA-02213
- EN300-305714
- DTXSID80404825
-
- MDL: MFCD05662842
- Inchi: 1S/C8H9BrN2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H3,10,11)
- InChI Key: JFGVXLZCQYPKSF-UHFFFAOYSA-N
- SMILES: C1(C(N)=N)=CC=C(Br)C=C1C
Computed Properties
- Exact Mass: 211.99500
- Monoisotopic Mass: 211.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.9Ų
Experimental Properties
- Density: 1.54±0.1 g/cm3(Predicted)
- Boiling Point: 281.7±50.0 °C(Predicted)
- PSA: 49.87000
- LogP: 2.84160
- pka: 11.51±0.50(Predicted)
4-bromo-2-methylbenzene-1-carboximidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-bromo-2-methylbenzene-1-carboximidamide Pricemore >>
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0077-1g |
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| Enamine | EN300-305714-0.05g |
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| Enamine | EN300-305714-0.1g |
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856166-20-6 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-305714-0.25g |
4-bromo-2-methylbenzene-1-carboximidamide |
856166-20-6 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-305714-0.5g |
4-bromo-2-methylbenzene-1-carboximidamide |
856166-20-6 | 95.0% | 0.5g |
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| Enamine | EN300-305714-1.0g |
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$1057.0 | 2025-03-19 | |
| Enamine | EN300-305714-2.5g |
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856166-20-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 |
4-bromo-2-methylbenzene-1-carboximidamide Suppliers
4-bromo-2-methylbenzene-1-carboximidamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-bromo-2-methylbenzene-1-carboximidamide
Introduction to 4-bromo-2-methylbenzene-1-carboximidamide (CAS No. 856166-20-6)
4-bromo-2-methylbenzene-1-carboximidamide, identified by its Chemical Abstracts Service (CAS) number 856166-20-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzene derivatives, featuring a bromine substituent at the 4-position and a methyl group at the 2-position, with an imidamide functional group attached to the 1-position of the benzene ring. The unique structural arrangement of this molecule makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The imidamide moiety in 4-bromo-2-methylbenzene-1-carboximidamide plays a crucial role in its chemical reactivity and biological activity. Imidamides are known for their versatility in medicinal chemistry, often serving as key structural elements in drug candidates targeting various diseases. The presence of a bromine atom enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions, which is a common strategy in drug synthesis. Additionally, the methyl group at the 2-position can influence electronic and steric properties, affecting both the reactivity and selectivity of the compound.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. 4-bromo-2-methylbenzene-1-carboximidamide has emerged as a promising scaffold for designing molecules with potential applications in oncology, inflammation, and infectious diseases. Its structural features allow for modifications that can fine-tune pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.
One of the most compelling aspects of 4-bromo-2-methylbenzene-1-carboximidamide is its utility in constructing more complex molecules through cross-coupling reactions. The bromine substituent facilitates palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used to introduce diverse functional groups onto aromatic rings. These reactions enable chemists to generate libraries of derivatives with tailored biological activities, making 4-bromo-2-methylbenzene-1-carboximidamide an indispensable tool in medicinal chemistry.
Recent studies have highlighted the importance of imidamide derivatives in modulating enzyme activity. For instance, imidamides have been shown to inhibit proteases involved in inflammatory pathways, such as caspase-1 and interleukin-1β converting enzyme (ICE). The structural motif of 4-bromo-2-methylbenzene-1-carboximidamide allows for selective binding to these enzymes by interacting with key residues in their active sites. This specificity is essential for developing drugs that target specific disease pathways while minimizing off-target effects.
The synthesis of 4-bromo-2-methylbenzene-1-carboximidamide involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors like 2-methylphenylacetonitrile or 2-methylphenylbromide, the introduction of the imidamide group typically requires condensation reactions followed by bromination. These synthetic routes are well-documented and can be optimized for high yields and purity, ensuring that researchers have access to high-quality starting material for further derivatization.
The pharmaceutical industry has taken notice of the potential of 4-bromo-2-methylbenzene-1-carboximidamide as a building block for drug discovery programs. Several academic institutions and pharmaceutical companies have patented novel derivatives based on this scaffold, demonstrating its versatility and commercial relevance. The ability to modify both the aromatic ring and the imidamide moiety allows for extensive structural exploration, leading to compounds with enhanced pharmacological profiles.
In conclusion,4-bromo-2-methylbenzene-1-carboximidamide (CAS No. 856166-20-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure combines functional groups that enable diverse synthetic strategies and biological activities. As research continues to uncover new therapeutic targets and mechanisms,4-bromo-2-methylbenzene-1-carboximidamide is likely to remain a cornerstone in the development of next-generation drugs.
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